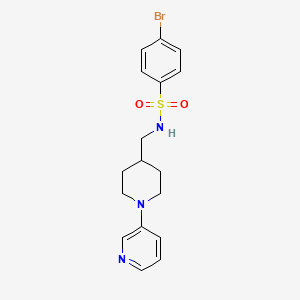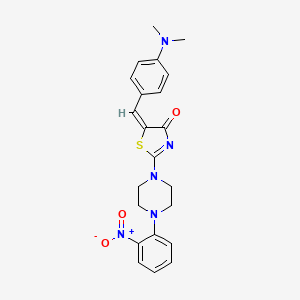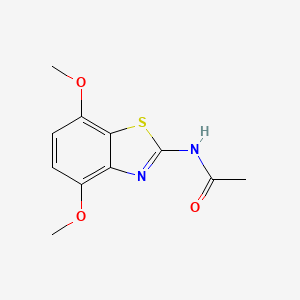
(2-(3,6-Dimethoxy-9H-carbazol-9-yl)ethyl)phosphonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(3,6-Dimethoxy-9H-carbazol-9-yl)ethyl)phosphonic acid is an organic compound with the molecular formula C16H18NO5P. It is known for its applications in various scientific fields, particularly in the development of advanced materials and chemical research. This compound features a carbazole core substituted with dimethoxy groups and a phosphonic acid moiety, which contributes to its unique chemical properties and reactivity.
作用机制
Target of Action
MeO-2PACz, also known as (2-(3,6-Dimethoxy-9H-carbazol-9-yl)ethyl)phosphonic acid, is primarily used in the field of solar energy. Its primary targets are the photoactive layers in perovskite or polymer solar cells . It acts as an interface between indium tin oxide (ITO), or other metal oxides, and the photoactive layer .
Mode of Action
MeO-2PACz is a self-assembled monolayer (SAM) material . It forms a monolayer on the surface of the substrate through a reaction between its phosphonic acid group and the hydroxyl groups on the surface of the substrate . The unique molecular structure of MeO-2PACz allows for precise tuning of its components to achieve desirable energy levels and molecular dipoles, facilitating charge transfer .
Biochemical Pathways
In the context of solar cells, the biochemical pathways refer to the charge dynamics within the cell. MeO-2PACz plays a crucial role in these dynamics. It helps avoid detrimental effects due to interfacial charge recombination and/or poor charge extraction, which are key to achieving high-performance devices .
Pharmacokinetics
While pharmacokinetics typically refers to the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug, in the context of MeO-2PACz, it’s more relevant to discuss its deposition and distribution on the substrate. MeO-2PACz is typically dissolved in solvents like IPA, DMF, ethanol, or THF and then deposited onto the substrate surface via spin-coating . After annealing, the substrate is washed and annealed again to afford the MeO-2PACz self-assembled monolayer .
Result of Action
The application of MeO-2PACz as a selective contact in perovskite solar cells has shown improved device performance . Specifically, it has been reported that MeO-2PACz allows for photoluminescence decay times of over 650 ns . When employed in inverted-structured perovskite solar cells, MeO-2PACz shows impressive photovoltaic performance, with a power conversion efficiency (PCE) of 22.13% .
Action Environment
The action of MeO-2PACz can be influenced by environmental factors. For instance, the presence of an intermediate layer of nickel oxide (NiO) between ITO and MeO-2PACz improves the surface coverage and homogeneity of the SAM . This leads to a higher shunt resistance in the device, compared to devices with SAM directly processed on ITO . Furthermore, the use of co-solvents can help dissolve the MeO-2PACz SAMs, leading to a more homogeneous distribution of molecules on the metal oxide area .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(3,6-Dimethoxy-9H-carbazol-9-yl)ethyl)phosphonic acid typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available 3,6-dimethoxycarbazole.
Alkylation: The carbazole is alkylated using an appropriate alkylating agent, such as 2-bromoethylphosphonic acid, under basic conditions to introduce the ethylphosphonic acid group.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often employing continuous flow reactors and automated purification systems to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
(2-(3,6-Dimethoxy-9H-carbazol-9-yl)ethyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the carbazole core.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution Reagents: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized carbazole derivatives, while substitution reactions can introduce various functional groups onto the phosphonic acid moiety.
科学研究应用
(2-(3,6-Dimethoxy-9H-carbazol-9-yl)ethyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including as a precursor for drug development.
Industry: It is utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
相似化合物的比较
Similar Compounds
(2-(3,6-Dimethoxy-9H-carbazol-9-yl)ethyl)phosphonic acid: is compared with other carbazole derivatives and phosphonic acid compounds.
Carbazole Derivatives: Compounds like 3,6-dimethoxycarbazole and 9-ethylcarbazole share structural similarities but differ in their functional groups and reactivity.
Phosphonic Acid Compounds: Similar compounds include ethylphosphonic acid and phenylphosphonic acid, which have different organic substituents attached to the phosphonic acid group.
Uniqueness
The uniqueness of this compound lies in its combination of a carbazole core with dimethoxy substituents and a phosphonic acid group. This unique structure imparts distinct chemical properties, making it valuable for specific applications in materials science and chemical research.
By understanding the synthesis, reactivity, and applications of this compound, researchers can further explore its potential in various scientific and industrial fields.
属性
IUPAC Name |
2-(3,6-dimethoxycarbazol-9-yl)ethylphosphonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18NO5P/c1-21-11-3-5-15-13(9-11)14-10-12(22-2)4-6-16(14)17(15)7-8-23(18,19)20/h3-6,9-10H,7-8H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOYECJFQJFYLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C3=C2C=C(C=C3)OC)CCP(=O)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18NO5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2377770-18-6 |
Source


|
| Record name | MeO-2PACz | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[(Tert-butoxy)carbonyl]amino}-3-(3-methylpyridin-2-yl)propanoic acid](/img/structure/B2830350.png)
![3-bromo-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2830352.png)



![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2830360.png)
![2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B2830361.png)
![3-(4-TERT-BUTYLBENZENESULFONYL)-N-(4-METHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2830362.png)


![2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2830368.png)
![2-(4-chloro-2-methylphenoxy)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2830370.png)

![N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)isobutyramide](/img/structure/B2830372.png)
